N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The final step involves the methylation and phenylation of the core structure to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or flow chemistry, to enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce the time required for synthesis .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with the nucleophile used .
Scientific Research Applications
N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit glycogen synthase kinase 3 (GSK-3) by binding to its active site, thereby preventing the phosphorylation of its substrates. This inhibition can lead to various downstream effects, including alterations in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
- N-methyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
- N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives
Uniqueness
N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine is unique due to its dual substitution with both methyl and phenyl groups, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for the development of novel inhibitors and therapeutic agents .
Properties
Molecular Formula |
C17H14N6 |
---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C17H14N6/c1-22(13-6-3-2-4-7-13)17-18-11-9-15(21-17)14-12-20-23-16(14)8-5-10-19-23/h2-12H,1H3 |
InChI Key |
XYEFJKRTJUALOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.